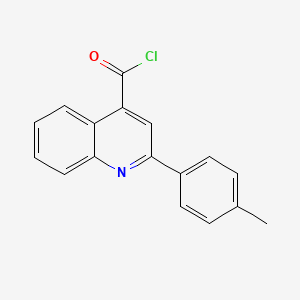

2-(4-methylphenyl)quinoline-4-carbonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-methylphenyl)quinoline-4-carbonyl Chloride” is a product for proteomics research . It has a molecular weight of 281.74 and a molecular formula of C17H12ClNO .

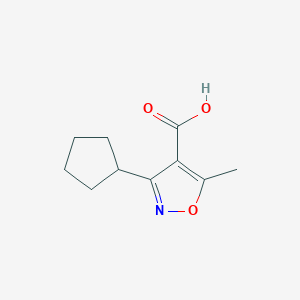

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CC1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=C2)C (=O)Cl .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 281.74 and a molecular formula of C17H12ClNO .Scientific Research Applications

Synthesis and Biological Evaluation

2-(4-methylphenyl)quinoline-4-carbonyl chloride and its derivatives have been utilized in the synthesis of various compounds with significant biological activities. For example, new quinoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, exhibiting significant action against tested strains (Kategaonkar et al., 2010). Additionally, the synthesis and herbicidal activity of triketone-quinoline hybrids as novel 4-Hydroxyphenylpyruvate Dioxygenase inhibitors have been explored, demonstrating potent inhibition and promising herbicidal activity (Wang et al., 2015).

Inhibition of Biological Targets

Some derivatives of this compound have shown potent inhibition of crucial biological targets. For instance, 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been prepared as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, displaying enhanced activity for inhibiting HER-2 kinase and the growth of HER-2 positive cells (Tsou et al., 2005).

Metal Complexes and Electrocatalysts

Metal(II) complexes based on quinoline derivatives have been synthesized and characterized for their potential electrocatalytic activities. These complexes were found to increase the degradation rate of organic pollutants like methyl orange, suggesting potential applications in environmental remediation (Gong et al., 2014).

Genotoxicity Studies

This compound analogs have been studied for their genotoxic effects. One study highlights the genotoxicity of food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and its analogs, providing insights into the structural requirements for mutagenicity and potential carcinogenicity (Barnes et al., 1985).

Safety and Hazards

Properties

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPHGLNPZXQTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)

![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2452063.png)

![Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide](/img/structure/B2452067.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2452068.png)

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)